![molecular formula C26H27NO5 B13935094 Morpholine, N-(3,5-dibenzyloxy-4-methoxybenzoyl)- CAS No. 63868-57-5](/img/structure/B13935094.png)
Morpholine, N-(3,5-dibenzyloxy-4-methoxybenzoyl)-
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Overview
Description
Morpholine, N-(3,5-dibenzyloxy-4-methoxybenzoyl)- is a chemical compound known for its unique structure and properties. It features a morpholine ring substituted with a 3,5-dibenzyloxy-4-methoxybenzoyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Morpholine, N-(3,5-dibenzyloxy-4-methoxybenzoyl)- typically involves the reaction of morpholine with 3,5-dibenzyloxy-4-methoxybenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Morpholine, N-(3,5-dibenzyloxy-4-methoxybenzoyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The benzoyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic reagents such as amines or thiols.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoyl derivatives.
Scientific Research Applications
Morpholine, N-(3,5-dibenzyloxy-4-methoxybenzoyl)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Morpholine, N-(3,5-dibenzyloxy-4-methoxybenzoyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Morpholine: A simpler analog without the benzoyl substitution.
N-Benzoylmorpholine: Contains a single benzoyl group.
N-(3,5-Dibenzyloxybenzoyl)morpholine: Lacks the methoxy group.
Uniqueness
Morpholine, N-(3,5-dibenzyloxy-4-methoxybenzoyl)- is unique due to the presence of both dibenzyloxy and methoxy groups on the benzoyl moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Biological Activity
Morpholine derivatives have garnered attention in medicinal chemistry due to their diverse biological activities. Among these, Morpholine, N-(3,5-dibenzyloxy-4-methoxybenzoyl)- has shown potential in various therapeutic areas, including anti-inflammatory, anticancer, and antimicrobial activities. This article synthesizes current research findings on the biological activity of this compound, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound Morpholine, N-(3,5-dibenzyloxy-4-methoxybenzoyl)- features a morpholine ring substituted with a 3,5-dibenzyloxy-4-methoxybenzoyl group. This unique structure is believed to enhance its interaction with biological targets due to the presence of multiple functional groups that can participate in hydrogen bonding and hydrophobic interactions.
1. Anti-inflammatory Activity
Research has demonstrated that morpholine derivatives can inhibit pro-inflammatory pathways. For instance, studies utilizing RAW 264.7 murine macrophage assays have shown that certain morpholine compounds can significantly reduce nitric oxide (NO) production, a marker of inflammation. The structure-activity relationship (SAR) indicates that modifications on the benzyl moiety influence anti-inflammatory potency.
Compound | IC50 (μM) | Activity Type |
---|---|---|
1 | 6.24 | Anti-inflammatory |
2 | 7.29 | Anticancer (SW1116 cell line) |
2. Anticancer Activity
Morpholine derivatives have been evaluated for their cytotoxic effects against various cancer cell lines. Notably, one study reported an IC50 value of 0.38 μM for a morpholinoethyl compound against MDA-MB-231 breast cancer cells, indicating potent anticancer activity.
Cell Line | Compound | IC50 (μM) |
---|---|---|
MDA-MB-231 | Compound A | 0.38 |
PC3 | Compound A | 1.09 |
SH-SY5Y | Compound A | 0.77 |
3. Antimicrobial Activity
The antimicrobial properties of morpholine derivatives have also been explored. Compounds were tested against Mycobacterium tuberculosis and other pathogens, showing promising results with some derivatives being significantly more effective than standard treatments.
The mechanisms underlying the biological activities of morpholine derivatives often involve:
- Receptor Modulation : Morpholine compounds interact with various receptors involved in pain and mood disorders.
- Enzyme Inhibition : Some derivatives inhibit enzymes associated with cancer progression and neurodegenerative diseases.
- Binding Interactions : Molecular docking studies suggest that the morpholine ring plays a crucial role in binding to active sites of target proteins.
Case Study 1: Anti-inflammatory Effects
A study evaluated a series of morpholine derivatives for their ability to inhibit NO production in macrophages. The most potent compound displayed an IC50 value of 6.24 μM, indicating strong anti-inflammatory potential.
Case Study 2: Anticancer Activity
In another investigation, a morpholinoethyl derivative exhibited significant cytotoxicity across multiple cancer cell lines, highlighting its potential as an anticancer agent.
Properties
CAS No. |
63868-57-5 |
---|---|
Molecular Formula |
C26H27NO5 |
Molecular Weight |
433.5 g/mol |
IUPAC Name |
[4-methoxy-3,5-bis(phenylmethoxy)phenyl]-morpholin-4-ylmethanone |
InChI |
InChI=1S/C26H27NO5/c1-29-25-23(31-18-20-8-4-2-5-9-20)16-22(26(28)27-12-14-30-15-13-27)17-24(25)32-19-21-10-6-3-7-11-21/h2-11,16-17H,12-15,18-19H2,1H3 |
InChI Key |
SYFZORWSQSMBEA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1OCC2=CC=CC=C2)C(=O)N3CCOCC3)OCC4=CC=CC=C4 |
Origin of Product |
United States |
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